molecular formula C8H6ClNO2S B1430030 2-Chloro-6-methanesulfonylbenzonitrile CAS No. 1443981-55-2

2-Chloro-6-methanesulfonylbenzonitrile

Cat. No.: B1430030
CAS No.: 1443981-55-2
M. Wt: 215.66 g/mol
InChI Key: GIYQFIWMLBANSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methanesulfonylbenzonitrile typically involves the introduction of the chloro and methanesulfonyl groups onto a benzonitrile core. One common method is the reaction of 2-chlorobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methanesulfonylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-methanesulfonylbenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methanesulfonylbenzonitrile involves its reactivity towards nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the methanesulfonyl group can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the benzonitrile core, which can stabilize intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methanesulfonylbenzonitrile
  • 2-Chloro-5-methanesulfonylbenzonitrile
  • 2-Chloro-3-methanesulfonylbenzonitrile

Uniqueness

2-Chloro-6-methanesulfonylbenzonitrile is unique due to the specific positioning of the chloro and methanesulfonyl groups on the benzonitrile core. This positioning affects its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of various chemical compounds .

Properties

IUPAC Name

2-chloro-6-methylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQFIWMLBANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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